tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromo-1,3-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-1,3-oxazole under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is often catalyzed by palladium complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate moiety may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-bromobutyl)carbamate: Similar in structure but with a different substituent on the carbamate moiety.
tert-Butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate: Features a thiazole ring instead of an oxazole ring.
Uniqueness
tert-Butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. The bromine atom on the oxazole ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-1,3-oxazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-6-10-5(9)4-13-6/h4H,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRFUPLTGLDNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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